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Compound of Interest

Compound Name: 3-Fluoro-4-hydroxybenzoic acid

Cat. No.: B1214506 Get Quote

Acoramidis (formerly AG10) is a highly selective, orally bioavailable transthyretin (TTR)

stabilizer developed for the treatment of transthyretin amyloid cardiomyopathy (ATTR-CM)[1]

[2]. ATTR-CM is a progressive and fatal disease characterized by the misfolding of the TTR

protein and the subsequent deposition of amyloid fibrils in the heart, leading to organ damage

and dysfunction[3][4]. Acoramidis functions by binding to the thyroxine-binding sites of the TTR

tetramer, stabilizing its native structure and preventing its dissociation into amyloidogenic

monomers—the rate-limiting step in amyloidogenesis[5].

The chemical synthesis of Acoramidis, IUPAC name 3-[3-(3,5-dimethyl-1H-pyrazol-4-

yl)propoxy]-4-fluorobenzoic acid, is a multi-step process for which the selection of appropriate

starting materials is critical for efficiency, yield, and scalability[1]. This guide focuses on the

pivotal role of 3-Fluoro-4-hydroxybenzoic acid as a key building block in the Acoramidis

synthesis, providing a detailed examination of the synthetic strategy, reaction mechanisms, and

step-by-step protocols for researchers and drug development professionals.

PART 1: The Synthetic Blueprint: Retrosynthetic
Analysis and Strategy
The structure of Acoramidis is composed of a central fluorinated benzoic acid core linked via an

ether bond to a dimethyl pyrazole moiety through a propyl chain. A logical retrosynthetic

analysis identifies 3-Fluoro-4-hydroxybenzoic acid as an ideal starting material for the

aromatic core and a substituted pyrazole for the side chain.
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The forward synthesis strategy hinges on three primary stages:

Protection of the Carboxylic Acid: The carboxylic acid of 3-Fluoro-4-hydroxybenzoic acid is

first protected, typically as a methyl ester, to prevent its acidic proton from interfering with the

subsequent base-mediated etherification.

Side-Chain Coupling: A Williamson ether synthesis is employed to couple the protected

phenolic starting material with a pre-functionalized pyrazole side chain.

Deprotection: The synthesis concludes with the hydrolysis of the ester to reveal the

carboxylic acid of the final Acoramidis molecule.

This approach ensures high regioselectivity and provides a robust pathway for large-scale

production.
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Caption: Retrosynthetic analysis of Acoramidis synthesis.
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PART 2: Detailed Synthetic Protocols and
Mechanistic Insights
This section provides detailed, step-by-step methodologies for the synthesis of Acoramidis,

starting from 3-Fluoro-4-hydroxybenzoic acid.

Protocol 1: Protection via Fischer Esterification
The initial step is the conversion of the carboxylic acid to a methyl ester. This is crucial as the

acidic proton of the carboxyl group would be deprotonated under the basic conditions of the

subsequent Williamson ether synthesis, leading to unwanted side reactions and reduced yield.

Reaction: 3-Fluoro-4-hydroxybenzoic acid → Methyl 4-fluoro-3-hydroxybenzoate

Step-by-Step Methodology:[6]

Dissolve 3-Fluoro-4-hydroxybenzoic acid (1.0 eq) in methanol (approx. 10-15 mL per gram

of acid).

Cool the solution to 0°C in an ice bath.

Slowly add thionyl chloride (SOCl₂) (approx. 1.5 eq) dropwise to the stirred solution. The

addition is exothermic.

Causality: Thionyl chloride reacts with methanol to generate HCl in situ, which acts as the

catalyst for the Fischer esterification. This method is often cleaner than directly adding a

strong acid like H₂SO₄.

After the addition is complete, heat the mixture to reflux (approx. 65-70°C) for 60-90 minutes.

Monitor reaction completion by Thin Layer Chromatography (TLC).

Remove the solvent in vacuo (rotary evaporation).

Redissolve the residue in ethyl acetate.

Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize

any remaining acid, followed by a wash with saturated brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under

reduced pressure to yield Methyl 4-fluoro-3-hydroxybenzoate as a solid.

Compound Formula MW ( g/mol ) Form CAS No.

3-Fluoro-4-

hydroxybenzoic

acid

C₇H₅FO₃ 156.11 Solid 350-29-8

Methyl 4-fluoro-

3-

hydroxybenzoate

C₈H₇FO₃ 170.14 Solid 214822-96-5

Table 1: Properties of the starting material and its protected ester.

Protocol 2: Synthesis of the Pyrazole Side Chain
The electrophilic partner for the coupling reaction, 4-(3-bromopropyl)-3,5-dimethyl-1H-pyrazole,

is prepared by alkylating 3,5-dimethylpyrazole with an excess of 1,3-dibromopropane.

Reaction: 3,5-Dimethylpyrazole + 1,3-Dibromopropane → 4-(3-bromopropyl)-3,5-dimethyl-1H-

pyrazole

Step-by-Step Methodology:[7]

Combine 3,5-dimethyl-1H-pyrazole (1.0 eq) and potassium carbonate (K₂CO₃) (2.0-2.5 eq) in

a suitable solvent such as dimethylformamide (DMF).

Add 1,3-dibromopropane (3.0-5.0 eq). Using an excess of the dibromoalkane minimizes the

formation of the dimerized by-product.

Heat the reaction mixture, typically to 60-80°C, and stir for several hours until the starting

material is consumed (monitor by TLC).

Cool the mixture and pour it into water.

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Purify the crude product by column chromatography on silica gel to isolate the pure 4-(3-

bromopropyl)-3,5-dimethyl-1H-pyrazole[8].

Compound Formula MW ( g/mol ) Form CAS No.

4-(3-

Bromopropyl)-3,5

-dimethyl-1H-

pyrazole

C₈H₁₃BrN₂ 217.11 Solid 2167368-32-1

Table 2: Properties of the key side-chain intermediate.

Protocol 3: Core Coupling via Williamson Ether
Synthesis
This is the key bond-forming step where the aromatic core and the side chain are joined. The

reaction proceeds via an Sₙ2 mechanism.

Caption: Mechanism of the Williamson ether synthesis step.

Reaction: Methyl 4-fluoro-3-hydroxybenzoate + 4-(3-bromopropyl)-3,5-dimethyl-1H-pyrazole →

Methyl 3-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy]-4-fluorobenzoate

Step-by-Step Methodology: (Adapted from patent literature[1])

Dissolve Methyl 4-fluoro-3-hydroxybenzoate (1.0 eq) in anhydrous DMF.

Add potassium carbonate (K₂CO₃) (1.5-2.5 eq) to the solution.

Causality: K₂CO₃ is a moderately strong base, sufficient to deprotonate the phenolic

hydroxyl group to form the nucleophilic phenoxide ion without causing hydrolysis of the

methyl ester[9].

Add 4-(3-bromopropyl)-3,5-dimethyl-1H-pyrazole (1.1-1.3 eq).
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Heat the reaction mixture to approximately 55-65°C and stir for several hours until TLC

analysis indicates the consumption of the starting materials.

Causality: DMF is a polar aprotic solvent, which is ideal for Sₙ2 reactions as it solvates the

cation (K⁺) but not the nucleophilic anion, increasing its reactivity.

Cool the reaction to room temperature and dilute with water.

Extract the product with ethyl acetate.

Wash the combined organic layers with water and brine, then dry over Na₂SO₄.

Concentrate the solution in vacuo and purify the residue, typically by recrystallization or

column chromatography, to yield the pure ester intermediate.

Protocol 4: Final Deprotection (Saponification)
The final step is the hydrolysis of the methyl ester to the carboxylic acid, yielding Acoramidis.

Reaction: Methyl 3-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy]-4-fluorobenzoate → Acoramidis

Step-by-Step Methodology: (Adapted from patent literature[1])

Dissolve the ester intermediate from Protocol 3 in a mixture of solvents such as

tetrahydrofuran (THF) and water.

Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or lithium

hydroxide (LiOH) (2.0-3.0 eq).

Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) for several hours.

Monitor the reaction by TLC.

Once the hydrolysis is complete, cool the mixture to 0°C.

Carefully acidify the solution with an aqueous acid (e.g., 1N HCl) to a pH of approximately 3-

4. The product will precipitate out of the solution.

Collect the solid product by filtration.
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Wash the solid with cold water to remove any inorganic salts.

Dry the product under vacuum to afford Acoramidis as a solid.

PART 3: Quality Control and Analytical
Characterization
Ensuring the purity and identity of the synthesized Acoramidis is paramount. A stability-

indicating Ultra-High Performance Liquid Chromatography (UHPLC) method is essential for

quality control.

Parameter Condition

Column Phenyl Column (e.g., 50 x 1.0 mm, 1.7 µm)

Mobile Phase
Isocratic: 0.1% Formic Acid and Acetonitrile

(50:50, v/v)

Flow Rate 0.5 mL/min

Injection Volume 5 µL

Detection 228 nm

Run Time ~2.5 min

Table 3: Validated UHPLC method parameters for Acoramidis analysis[10][11].

This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity,

accuracy, precision, and robustness. Forced degradation studies under acidic, alkaline,

oxidative, thermal, and photolytic conditions are necessary to confirm that the method can

separate the active pharmaceutical ingredient from any potential degradation products[10][11].

Further characterization should be performed using Nuclear Magnetic Resonance (NMR)

spectroscopy and Mass Spectrometry (MS) to confirm the structure of the final product.

Conclusion
3-Fluoro-4-hydroxybenzoic acid serves as a robust and strategically vital starting material for

the synthesis of Acoramidis. Its chemical structure provides the necessary fluorinated aromatic
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core, with a reactive hydroxyl group perfectly positioned for elaboration via a high-yielding

Williamson ether synthesis. The protocols outlined in this guide, derived from patent literature

and established chemical principles, offer a clear and logical pathway for the synthesis. By

understanding the rationale behind each step—from protection and coupling to final

deprotection—researchers can effectively and efficiently produce this critical therapeutic agent

for further study and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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